molecular formula C16H30OS2 B14366791 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol CAS No. 93360-01-1

1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol

Cat. No.: B14366791
CAS No.: 93360-01-1
M. Wt: 302.5 g/mol
InChI Key: RGADCAJAGVIHLP-UHFFFAOYSA-N
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Description

1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is a chemical compound with the molecular formula C16H30OS2. It is characterized by a spiro structure, which includes two sulfur atoms and a hydroxyl group attached to a heptadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of a spirocyclization reaction, where a linear precursor undergoes cyclization in the presence of sulfur donors and catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale spirocyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfur atoms play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol is unique due to its combination of a spirocyclic structure, sulfur atoms, and a hydroxyl group.

Properties

CAS No.

93360-01-1

Molecular Formula

C16H30OS2

Molecular Weight

302.5 g/mol

IUPAC Name

1,5-dithiaspiro[5.11]heptadecan-7-ylmethanol

InChI

InChI=1S/C16H30OS2/c17-14-15-10-7-5-3-1-2-4-6-8-11-16(15)18-12-9-13-19-16/h15,17H,1-14H2

InChI Key

RGADCAJAGVIHLP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(C(CCCC1)CO)SCCCS2

Origin of Product

United States

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